ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a nitrobenzoyl group, a dihydropyrido[1,2-a:2’,3’-d]pyrimidine core, and an ethyl ester functional group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-nitrobenzoyl chloride with an appropriate amine to form the imino intermediate. This intermediate is then subjected to cyclization reactions with suitable reagents to form the dihydropyrido[1,2-a:2’,3’-d]pyrimidine core. The final step involves esterification with ethyl alcohol under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Amine derivatives.
Reduction: Oxides.
Substitution: Carboxylic acids
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicinal chemistry, (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dihydropyrido[1,2-a:2’,3’-d]pyrimidine core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core and are known for their biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a similar structure and are studied for their antitumor properties.
Thieno[2,3-d]pyrimidines: These compounds are explored for their potential as anticancer agents.
Uniqueness
(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its combination of functional groups and heterocyclic core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6/c1-3-11-28-20-17(23(31)27-12-6-5-10-19(27)25-20)14-18(24(32)35-4-2)21(28)26-22(30)15-8-7-9-16(13-15)29(33)34/h5-10,12-14H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAMNPPHHYKWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.